molecular formula C23H27NO5 B13464169 Fmoc-D-Thr-OtBu

Fmoc-D-Thr-OtBu

Cat. No.: B13464169
M. Wt: 397.5 g/mol
InChI Key: LMRQPSBMLDCJGN-VBKZILBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Thr-OtBu (CAS: 138797-71-4) is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-threonine derivative featuring a tert-butyl (OtBu) group protecting its β-hydroxyl side chain. Its molecular formula is C₂₃H₂₇NO₅, with a molecular weight of 397.5 g/mol . This compound is extensively used in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy: the Fmoc group (base-labile) protects the α-amine, while the OtBu group (acid-labile) shields the hydroxyl side chain, enabling sequential deprotection during peptide assembly .

Key applications include the synthesis of virotoxin analogs and complex peptides requiring D-amino acid incorporation to enhance metabolic stability or modulate biological activity . Its stereochemistry (D-configuration at the α-carbon and 2R,3S configuration for threonine) ensures precise structural control in peptide design .

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

tert-butyl (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate

InChI

InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m0/s1

InChI Key

LMRQPSBMLDCJGN-VBKZILBWSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves two main protection steps starting from D-threonine:

  • Protection of the side-chain hydroxyl group as a tert-butyl ether (OtBu)
  • Protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group

These protections are typically performed sequentially or in a one-pot procedure depending on the synthetic route chosen.

Protection of the Hydroxyl Group: Formation of D-Threonine O-tert-butyl Ester

The tert-butyl protection of the hydroxyl group in D-threonine is commonly achieved by esterification or etherification methods:

  • Acid-catalyzed esterification using tert-butyl acetate or tert-butyl alcohol in the presence of strong acids such as perchloric acid or p-toluenesulfonic acid. This method involves transesterification or addition reactions that yield D-threonine O-tert-butyl ester (D-Thr-OtBu).

  • Addition reaction with isobutylene catalyzed by anhydrous p-toluenesulfonic acid, which provides high selectivity and yield for the tert-butyl ether formation on the hydroxyl group.

Typical molar ratios and conditions reported are:

Reagents Molar Ratio (D-Thr : tert-butyl source : catalyst) Conditions
D-Thr : tert-butyl acetate : perchloric acid 1 : 5–20 : 1.2–2 Transesterification, extraction, and alkali wash
D-Thr : isobutylene : p-toluenesulfonic acid 1 : 3–10 : 1.2–2 Addition reaction under anhydrous conditions

These methods yield the protected intermediate D-Thr-OtBu with high purity suitable for subsequent Fmoc protection.

Fmoc Protection of the α-Amino Group

The amino group protection is typically carried out by reacting D-Thr-OtBu with 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) under mild basic conditions:

  • Reaction is performed in aqueous or mixed organic solvents.
  • The pH is adjusted to 8–9 using triethylamine or other suitable bases.
  • Reaction times range from 7 to 10 hours at room temperature.
  • After reaction completion, acidification and extraction are performed to isolate the crude this compound.
  • Purification by crystallization or chromatography yields the final product.

A typical reaction setup includes:

Component Amount/Ratio Notes
D-Thr-OtBu 1 equivalent Starting material
Fmoc-OSu 1 equivalent Protecting reagent
Base (e.g., triethylamine) To adjust pH 8–9 Facilitates coupling
Solvent Water/dioxane or organic solvent Reaction medium
Reaction time 7–10 hours Room temperature

Representative Example from Literature

Although direct preparation of this compound is less frequently detailed compared to other Fmoc-protected amino acids, analogous procedures for Fmoc-protected amino acids with tert-butyl side-chain protection (e.g., Fmoc-Glu-OtBu) provide a useful model. For example, a patent describes preparation of Fmoc-glutamic acid-5-tert-butyl ester via:

  • Formation of the tert-butyl ester intermediate by transesterification or addition reaction.
  • Removal of metal impurities (e.g., copper salts) if used in intermediate steps.
  • Reaction with Fmoc-OSu under pH-controlled conditions.
  • Purification by acidification, extraction, and crystallization.

This method achieves yields around 88 g from 60 g of tert-butyl ester intermediate, demonstrating scalability and efficiency.

Analytical Data and Research Outcomes

Purity and Yield

  • The Fmoc protection reaction typically achieves high conversion (>90%) under optimized pH and time conditions.
  • Purification by crystallization or chromatography yields this compound with purity >95% as confirmed by HPLC and NMR analysis.
  • Side reactions such as racemization are minimal when reaction pH and temperature are controlled.

Racemization Considerations

  • Studies on Fmoc-protected threonine derivatives indicate that careful control of coupling and protection conditions is critical to avoid racemization of the chiral center.
  • Use of mild bases and shorter reaction times reduces epimerization risk.
  • Incorporation of this compound into peptides has been demonstrated with negligible racemization, confirming the stability of the protected amino acid under standard SPPS conditions.

Fmoc Removal and Solvent Effects

  • Fmoc removal from peptides synthesized using this compound is typically performed with piperidine or pyrrolidine in DMF or mixed solvents.
  • Recent research shows that pyrrolidine can be an efficient base for Fmoc removal in less polar solvents, potentially improving peptide purity and reducing side-products.

Summary Table of Preparation Parameters for this compound

Step Reagents/Conditions Molar Ratios Reaction Time Temperature Notes Yield/Purity
Hydroxyl Protection D-Thr + tert-butyl acetate + perchloric acid 1 : 5–20 : 1.2–2 Several hours Room temp or mild heating Transesterification, extraction High yield, >90% purity
or Hydroxyl Protection D-Thr + isobutylene + p-toluenesulfonic acid 1 : 3–10 : 1.2–2 Several hours Anhydrous conditions Addition reaction High yield, selective
Fmoc Protection D-Thr-OtBu + Fmoc-OSu + triethylamine 1 : 1 : excess base 7–10 hours Room temp pH 8–9 controlled >90% conversion, >95% purity
Purification Acidification, extraction, crystallization Removes impurities High purity product

Chemical Reactions Analysis

Deprotection Reactions

Deprotection is critical for exposing functional groups during peptide elongation. Fmoc-D-Thr-OtBu undergoes two primary deprotection steps:

Fmoc Group Removal

The Fmoc group is base-labile, enabling selective cleavage under mild basic conditions:

  • Reagents/Conditions :

    • 20–50% piperidine in DMF (standard protocol) .

    • 2–5% 1,8-diazabicycloundec-7-ene (DBU) with piperidine in DMF (accelerated deprotection) .

  • Mechanism : Base-induced β-elimination liberates the fluorenylmethyl group, forming dibenzofulvene (DBF) and exposing the free amino group .

  • Side Reactions :

    • Aspartimide formation in Asp-containing sequences, mitigated by adding HOBt or Oxyma Pure to the deprotection mixture .

tert-Butyl Group Removal

The tBu ether is acid-labile and removed under strongly acidic conditions:

  • Reagents/Conditions :

    • 90–95% trifluoroacetic acid (TFA) in water with scavengers (e.g., triisopropylsilane) .

  • Mechanism : Acidolysis cleaves the tBu group, regenerating the hydroxyl group on threonine .

Table 1: Deprotection Conditions and Outcomes

Protecting GroupReagentConditionsProductSide Reactions
Fmoc20% Piperidine/DMF5–10 min, RTFree α-amino groupAspartimide formation
Fmoc2% DBU + 5% Piperidine/DMF2–5 min, RTFree α-amino groupReduced racemization
tBu95% TFA/H₂O1–3 hr, RTFree hydroxyl groupAlkylation of Trp/Met residues

Coupling Reactions

This compound participates in amide bond formation during peptide chain elongation. Key coupling strategies include:

  • Activation Methods :

    • DIC/HOBt : Dilsopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) minimizes racemization .

    • TBTU/HOBt : Yields efficient coupling with sterically hindered residues .

  • Solvents : DMF, dichloromethane (DCM), or greener alternatives like cyclopentyl methyl ether (CPME) .

Table 2: Coupling Reagents and Efficiency

Reagent SystemSolventCoupling TimeRacemization RiskReference
DIC/HOBtDMF30–60 minLow
TBTU/HOBt/DIEADCM/DMF15–30 minModerate
PyBOP®/HOBtDMF10–20 minLow

Aspartimide Formation

  • Cause : Base-induced cyclization in Asp-Xaa sequences (Xaa = Gly, Asn) .

  • Mitigation : Additives like Oxyma Pure (1 M) or 2,4-dinitrophenol suppress cyclization .

Racemization

  • Cause : Base-mediated enantiomerization during Fmoc removal or coupling .

  • Mitigation :

    • Use DBU instead of piperidine for faster deprotection .

    • Preactivate Fmoc-amino acids with HOBt or Oxyma .

Environmental and Practical Considerations

Recent efforts to "green" SPPS highlight solvent replacements:

  • DMF Alternatives : Ethanol, γ-valerolactone, or CPME reduce toxicity without compromising yield .

  • Waste Reduction : Automated synthesizers optimize reagent use, minimizing solvent waste .

Scientific Research Applications

Chemistry: Fmoc-O-tert-butyl-D-threonine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology and Medicine: In biological research, peptides synthesized using Fmoc-O-tert-butyl-D-threonine are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also be used in the development of peptide-based drugs .

Industry: In the pharmaceutical industry, Fmoc-O-tert-butyl-D-threonine is used in the synthesis of therapeutic peptides and proteins. It is also used in the production of diagnostic peptides for medical imaging .

Mechanism of Action

The primary function of Fmoc-O-tert-butyl-D-threonine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process, while the tBu group protects the hydroxyl group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Structural and Functional Overview

The following Fmoc-protected amino acids with tert-butyl side-chain protection are commonly compared:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Side Chain Protection Key Applications
Fmoc-D-Thr-OtBu 138797-71-4 C₂₃H₂₇NO₅ 397.5 β-Hydroxyl Virotoxins, antimicrobial peptides
Fmoc-D-Glu(OtBu)-OH 104091-08-9 C₂₄H₂₇NO₆ 425.48 γ-Carboxyl Peptides with acidic residues
Fmoc-D-Asp(OtBu)-OH 137076-58-7 C₂₁H₂₅NO₆ 411.44 β-Carboxyl Aspartic acid-rich motifs
Fmoc-D-allo-Thr(tBu)-OH 170643-02-4 C₂₃H₂₇NO₅ 397.48 β-Hydroxyl (2R,3R) Peptides requiring altered stereochemistry
Fmoc-hGlu(OtBu)-OH 159751-47-0 C₂₅H₂₉NO₆ 439.50 δ-Carboxyl (homolog) Extended glutamic acid homologs

Key Comparison Criteria

Stereochemistry and Configuration
  • This compound exhibits D-configuration at the α-carbon and 2R,3S stereochemistry for threonine, critical for mimicking natural peptide conformations .
  • Fmoc-D-allo-Thr(tBu)-OH (2R,3R configuration) offers a stereoisomeric alternative, enabling studies on the impact of side-chain orientation on peptide activity .
  • D-Glu and D-Asp derivatives maintain D-configuration but protect carboxyl groups, influencing charge and solubility in peptide sequences .
Reactivity and Coupling Efficiency
  • Coupling reactions for this compound typically use HATU/DIPEA in dichloromethane (DCM) or dimethylformamide (DMF), achieving >90% yields .
  • Evidence suggests that HBTU activation (used in Fmoc SPPS) enhances coupling efficiency for bulky residues like Thr(tBu), reducing the need for double couplings .
Deprotection and Stability
  • Fmoc removal requires piperidine/DMF (20% v/v), while OtBu deprotection uses trifluoroacetic acid (TFA). This orthogonal strategy is consistent across all listed compounds .
Solubility and Handling
  • This compound is soluble in DMSO and DMF, while carboxyl-protected derivatives (e.g., Fmoc-D-Glu(OtBu)-OH) exhibit better solubility in polar aprotic solvents due to their ionic carboxyl groups .
  • Handling precautions (avoiding heat/moisture) are universal, as tert-butyl esters are prone to acid-catalyzed hydrolysis .

Biological Activity

Fmoc-D-Thr-OtBu (Fluorenylmethyloxycarbonyl-D-Threonine-O-tert-butyl) is a protected amino acid widely used in peptide synthesis. Its biological activity is closely linked to its structural properties, stability, and the role it plays in the synthesis of bioactive peptides. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound is characterized by its unique structure, which includes:

  • Fmoc group : A protective group that enhances stability during synthesis.
  • D-Threonine : An amino acid that contributes to the peptide's biological function.
  • OtBu group : A tert-butyl protective group that increases solubility and stability.

The molecular formula for this compound is C23H27NO5C_{23}H_{27}NO_5 with a molecular weight of 397.47 g/mol .

Role in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc protection allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides. The use of this compound in SPPS has been shown to minimize racemization and aspartimide formation, which are critical for maintaining the integrity of synthesized peptides .

Case Studies and Research Findings

  • Peptide Stability and Activity :
    • A study demonstrated that peptides synthesized using this compound exhibited enhanced stability in physiological conditions. The incorporation of D-threonine improved the resistance of peptides to enzymatic degradation, making them suitable for therapeutic applications .
  • Analgesic Activity :
    • Recent research investigated the analgesic properties of peptides synthesized with Fmoc/D-Thr-OtBu. The study found that specific peptide analogs showed significant pain-relieving effects in animal models, indicating potential for development into therapeutic agents .
  • Inhibitory Activity :
    • Another study focused on cyclic peptides containing RGD sequences synthesized with this compound. These peptides demonstrated strong inhibitory activity against integrins, suggesting their potential use in targeting cancer cells .

Data Table: Comparison of Biological Activities

Peptide TypeBiological ActivityReference
Linear PeptidesEnhanced stability
Analgesic PeptidesSignificant pain relief
Cyclic RGD PeptidesStrong integrin inhibition

Mechanistic Insights

The mechanism by which this compound contributes to biological activity involves its role in stabilizing peptide structures and enhancing interactions with biological targets. The presence of the D-threonine residue can influence the conformation of peptides, impacting their binding affinity and specificity towards receptors .

Q & A

Q. How should researchers address peer review critiques about insufficient spectral resolution in this compound characterization?

  • Methodological Answer:

Re-run NMR experiments with increased scans (≥64 for 13C^{13}\text{C}) and narrower spectral widths.

Provide expanded spectral regions in supplementary materials to highlight key peaks (e.g., tert-butyl δ 1.4 ppm).

Cross-validate with 2D techniques (HSQC, HMBC) to resolve overlapping signals.
Preemptively address resolution concerns by citing instrument specifications (e.g., 600 MHz magnet) in the methods section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.